molecular formula C9H9ClO4S B8779892 Methyl 2-chloro-5-methylsulfonylbenzoate

Methyl 2-chloro-5-methylsulfonylbenzoate

Cat. No.: B8779892
M. Wt: 248.68 g/mol
InChI Key: TWQIUEXLVURDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-methylsulfonylbenzoate: is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid and features both a chloro and a methylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5-(methylsulfonyl)benzoate typically involves the esterification of 2-chloro-5-(methylsulfonyl)benzoic acid. The reaction is carried out in the presence of methanol and a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of methyl 2-chloro-5-(methylsulfonyl)benzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-chloro-5-methylsulfonylbenzoate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 2-azido-5-(methylsulfonyl)benzoate or 2-thiocyanato-5-(methylsulfonyl)benzoate.

    Oxidation: Formation of 2-chloro-5-(methylsulfonyl)benzoic acid.

    Reduction: Formation of 2-chloro-5-(methylthio)benzoate.

Scientific Research Applications

Chemistry: Methyl 2-chloro-5-methylsulfonylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structural features make it a useful probe for investigating the activity of sulfonyl-containing enzymes.

Industry: In the industrial sector, methyl 2-chloro-5-(methylsulfonyl)benzoate is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction, leading to the formation of active intermediates. These intermediates can then interact with biological targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate
  • Methyl 2-chloro-5-(diethylamino)sulfonylbenzoate
  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate

Comparison:

  • Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate and methyl 2-chloro-5-(diethylamino)sulfonylbenzoate have similar structures but differ in the nature of the substituent on the sulfonyl group. These differences can affect their reactivity and interaction with biological targets.
  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate differs in the presence of a methoxy group instead of a chloro group, which can influence its chemical properties and applications.

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

methyl 2-chloro-5-methylsulfonylbenzoate

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3

InChI Key

TWQIUEXLVURDJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-5-(methylsulfonyl)benzoic acid (4 g, 0.016 mol) was dissolved in MeOH (10 ml) and thionyl chloride (1 ml) was added. The reaction was stirred for 72 h at RT. Solvents were evaporated and crude solid was dissolved in DCM and washed with saturated aqueous solution of NaHCO3. The organic solvent was dried (Na2SO4) and evaporated to obtain 0.88 g of the title compound as white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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